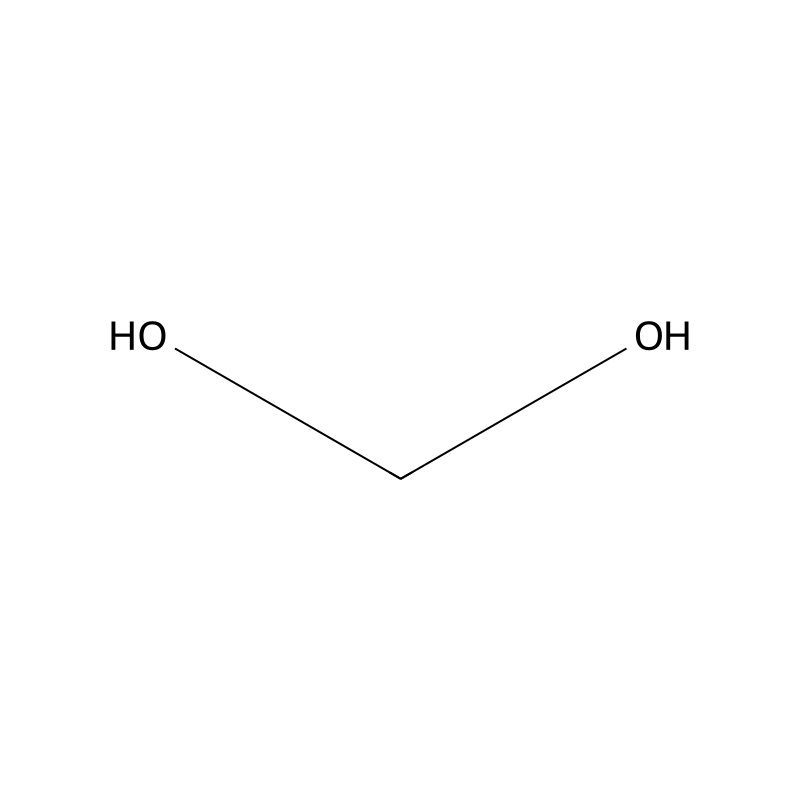Methanediol
CH4O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH4O2
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Methanediol, with the chemical formula CH, is an organic compound recognized as the simplest geminal diol. It is also referred to as formaldehyde monohydrate or methylene glycol. This compound is predominantly formed through the hydration of formaldehyde, where it exists in equilibrium with oligomers in aqueous solutions. Methanediol is particularly significant in atmospheric chemistry, serving as a precursor to various complex organic molecules and playing a role in the formation of atmospheric formic acid .
While direct biological activity of methanediol is not extensively documented, its role as an intermediate in biochemical pathways suggests potential implications. Methanediol's conversion to formic acid and other derivatives may influence metabolic processes in organisms exposed to it. Additionally, its presence in hair-straightening products has raised health concerns due to its relationship with formaldehyde, which is known for its toxicity .
Methanediol can be synthesized through several methods:
- Hydration of Formaldehyde: This is the most common method, where formaldehyde gas is dissolved in water under controlled conditions to produce methanediol.
- Evaporation from Aqueous Solutions: Gaseous methanediol can be generated by evaporating aqueous solutions of formaldehyde, particularly paraformaldehyde under reflux conditions .
- Electron Irradiation: Methanediol can also be produced by electron irradiation of a mixture of methanol and oxygen ices, which facilitates its formation from gaseous precursors .
Research indicates that methanediol interacts significantly with other atmospheric components. Its role in the atmosphere includes:
- Formation Pathways: Methanediol is involved in complex reaction pathways leading to the formation of secondary organic aerosols and other atmospheric constituents .
- Reactivity with Ozone: It can react with ozone and alkenes, leading to the generation of various carbonyl compounds and influencing atmospheric chemistry dynamics .
Methanediol shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Characteristics |
|---|---|---|
| Formaldehyde | H | A simple aldehyde that can convert to methanediol. |
| Paraformaldehyde | (CH) | A polymeric form of formaldehyde; used industrially. |
| 1,3,5-Trioxane | (CH) | A cyclic trimer of formaldehyde; used as a stabilizer. |
| Hydroxymethyl | CH | An intermediate derived from methanediol; reactive species. |
| Orthoformic Acid | C(OH) | A related compound with three hydroxymethyl groups; less common. |
Methanediol's uniqueness lies in its status as the simplest geminal diol and its pivotal role as an intermediate in both synthetic and atmospheric chemistry processes. Its ability to easily interconvert with formaldehyde and participate in diverse reactions distinguishes it from related compounds.
XLogP3
Other CAS
71946-83-3
Wikipedia
Dates
Liu et al. Prebiotic photoredox synthesis from carbon dioxide and sulfite. Nature Chemistry, DOI: 10.1038/s41557-021-00789-w, published online 11 October 2021








